

Application Note: AlphaScreen Assay for Measuring PBRM1-BD2-IN-2 Binding Affinity

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-2*

Cat. No.: *B12407501*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly-bromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research, particularly in clear cell renal cell carcinoma where it is frequently mutated.[1][2][3] PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in chromatin organization and gene regulation.[2][4] The second bromodomain of PBRM1 (PBRM1-BD2) is a key reader of these epigenetic marks and its interaction with acetylated histones is critical for the localization and function of the PBAF complex.[1][4] Small molecule inhibitors that disrupt this interaction are valuable tools for studying PBRM1 function and have therapeutic potential.

This application note describes a robust and sensitive method for measuring the binding affinity of a selective inhibitor, **PBRM1-BD2-IN-2**, to the PBRM1-BD2 bromodomain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. AlphaScreen is a bead-based assay that allows for the sensitive detection of biomolecular interactions in a homogeneous, no-wash format, making it ideal for high-throughput screening and inhibitor characterization.[5][6][7]

Principle of the Assay

The AlphaScreen assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[8] When these beads are brought within 200 nm of each other, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm.[8][9] This results in the generation of a luminescent signal at 520-620 nm from the Acceptor bead.[8][9]

In this competitive binding assay, a biotinylated histone peptide (e.g., H3K14ac) is captured by Streptavidin-coated Donor beads, and a His-tagged PBRM1-BD2 protein is captured by Ni-NTA (Nickel-Nitriloacetic acid) coated Acceptor beads.[10] The interaction between PBRM1-BD2 and the acetylated histone peptide brings the Donor and Acceptor beads into close proximity, generating a strong AlphaScreen signal. When an inhibitor like **PBRM1-BD2-IN-2** is introduced, it competes with the histone peptide for binding to PBRM1-BD2, disrupting the interaction and leading to a decrease in the AlphaScreen signal in a dose-dependent manner.[10]

Materials and Reagents

- Proteins and Peptides:
 - His-tagged human PBRM1-BD2 (recombinant)
 - Biotinylated human histone H3 peptide acetylated at lysine 14 (H3K14ac)
- Inhibitor:
 - **PBRM1-BD2-IN-2**
- AlphaScreen Reagents (PerkinElmer):
 - Streptavidin-coated Donor Beads
 - Ni-NTA Coated Acceptor Beads
 - AlphaLISA/AlphaScreen Assay Buffer
- Microplates:
 - 384-well, low-volume, white microplates (e.g., ProxiPlate)
- Instrumentation:

- Plate reader capable of AlphaScreen detection (e.g., EnVision, PHERAstar)

Experimental Protocols

Reagent Preparation

- Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Keep all reagents on ice during preparation.
- His-tagged PBRM1-BD2: Dilute the His-tagged PBRM1-BD2 protein to the desired final concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Biotinylated H3K14ac Peptide: Dilute the biotinylated histone peptide to the desired final concentration in assay buffer. The optimal concentration is typically at or below the K_d of its interaction with PBRM1-BD2.
- **PBRM1-BD2-IN-2** Inhibitor: Prepare a serial dilution of **PBRM1-BD2-IN-2** in DMSO, and then dilute into assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- AlphaScreen Beads: Reconstitute the Donor and Acceptor beads in assay buffer as per the manufacturer's protocol. Protect the beads from light.

Assay Procedure (384-well format)

- Inhibitor Addition: Add 2.5 μ L of the diluted **PBRM1-BD2-IN-2** or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
- Protein Addition: Add 2.5 μ L of the diluted His-tagged PBRM1-BD2 to each well.
- Incubation: Gently mix the plate and incubate for 30 minutes at room temperature.
- Peptide Addition: Add 2.5 μ L of the diluted biotinylated H3K14ac peptide to each well.
- Bead Addition:
 - In subdued light, add 2.5 μ L of the Ni-NTA Acceptor beads to each well.

- Add 2.5 μ L of the Streptavidin Donor beads to each well.
- Final Incubation: Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
- Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis

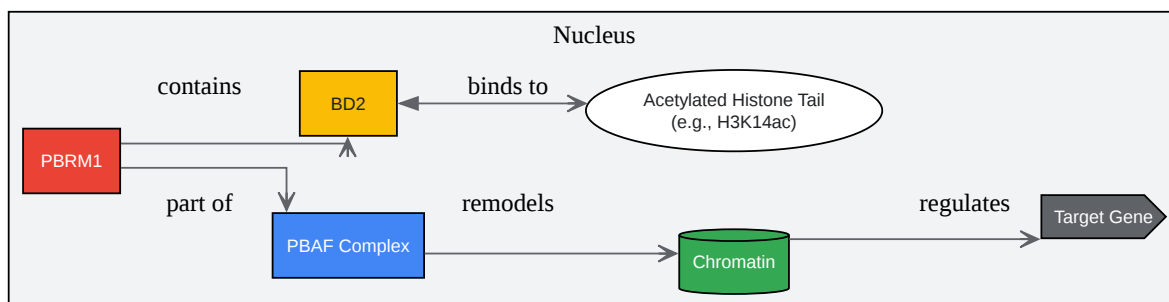
- The raw AlphaScreen counts are plotted against the logarithm of the inhibitor concentration.
- The data are fitted to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the signal.
- The Cheng-Prusoff equation can be used to convert the IC₅₀ value to a dissociation constant (K_d) if the K_d of the protein-peptide interaction is known.

Data Presentation

The binding affinity of **PBRM1-BD2-IN-2** and other related compounds for PBRM1-BD2 can be summarized in the following table.

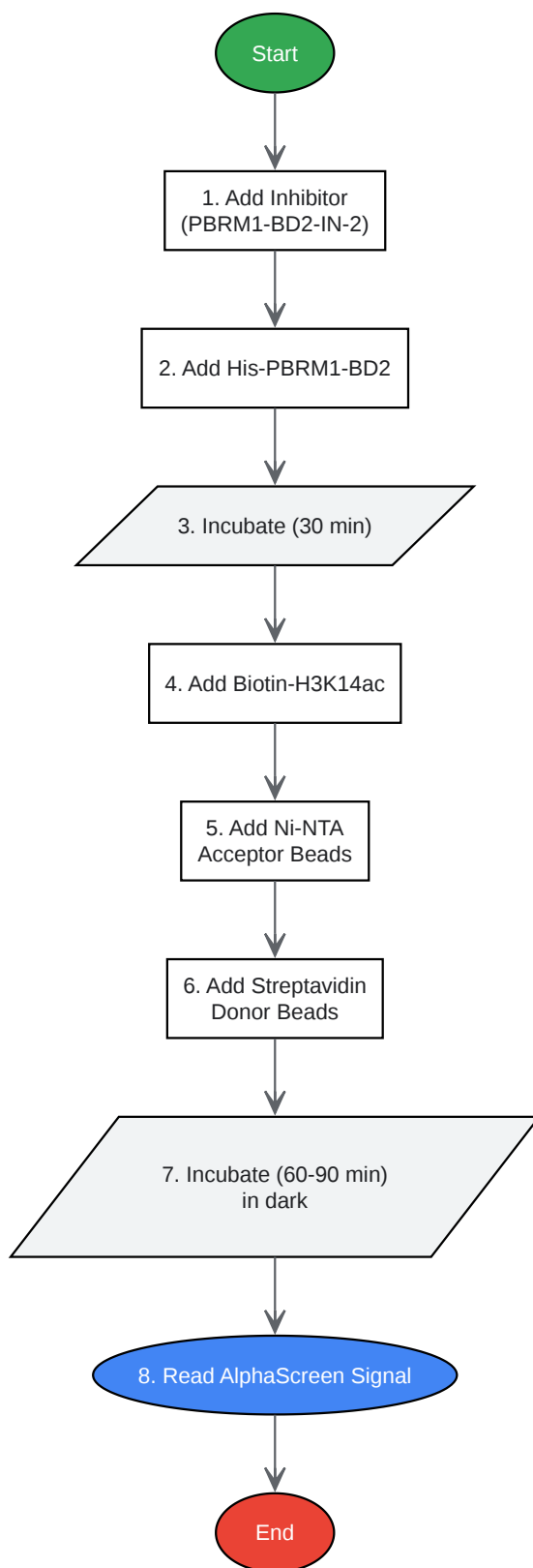
Compound	Target	Assay Type	IC ₅₀ (μ M)	K _d (μ M)	Reference
PBRM1-BD2-IN-2	PBRM1-BD2	AlphaScreen	1.0	9.3	[11]
PBRM1-BD2-IN-8	PBRM1-BD2	-	0.16	4.4	[12]
Compound 7	PBRM1-BD2	AlphaScreen	0.2	0.7	[10]
Compound 8	PBRM1-BD2	AlphaScreen	6.3	6.9	[10]

Visualizations



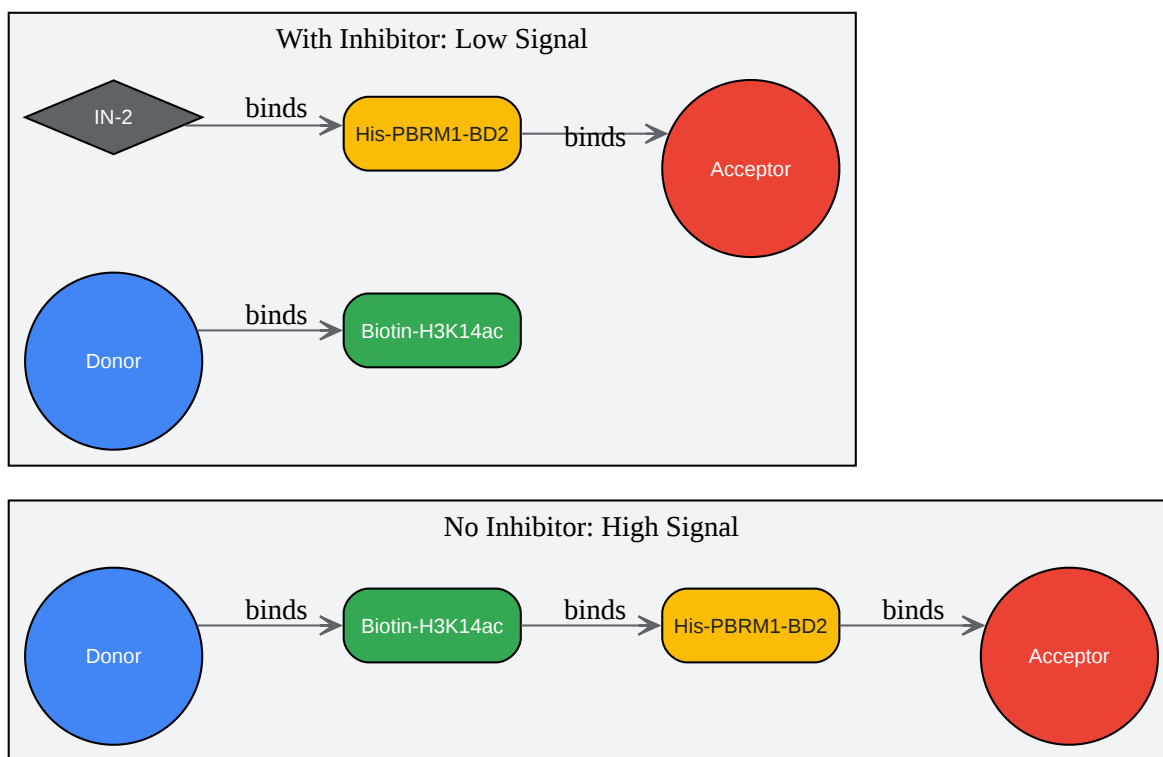
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Caption: PBRM1 interaction with chromatin.



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Caption: AlphaScreen experimental workflow.



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Caption: Competitive binding in AlphaScreen.

Conclusion

The AlphaScreen assay provides a sensitive, high-throughput method for quantifying the binding affinity of small molecule inhibitors to the PBRM1-BD2 bromodomain. This protocol for **PBRM1-BD2-IN-2** can be readily adapted to screen compound libraries for novel PBRM1 inhibitors and to characterize their structure-activity relationships, thereby accelerating the discovery of new therapeutic agents targeting this important epigenetic reader.

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